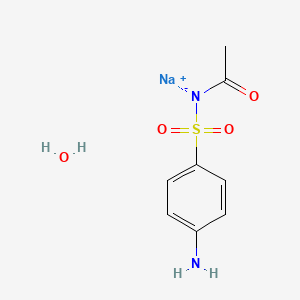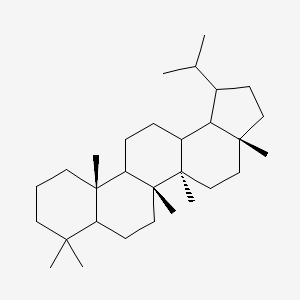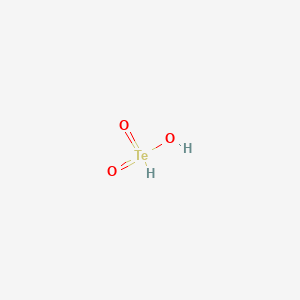
Telluronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telluronic acid is a tellurium oxoacid.
Aplicaciones Científicas De Investigación
1. Biomedical Applications of Hyaluronic Acid Hydrogels
Hyaluronic acid (HA), a chemically modified form of telluronic acid, is used in various biomedical applications. HA hydrogels have been developed for cell therapy and regenerative medicine. These hydrogels are utilized in different forms such as viscoelastic solutions, hydrogels, fibers, and sheets for tissue repair and regeneration (Burdick & Prestwich, 2011).
2. Catalysis in Chemical Reactions
Telluronic acid derivatives like diaryl ditellurides are used to catalyze chemical reactions. They facilitate the oxidation of bromine compounds, demonstrating the potential of telluronic acid in catalytic processes (Alberto, Muller, & Detty, 2014).
3. Drug Delivery and Biomedical Applications
Telluronic acid derivatives like HA are widely researched in drug delivery and various medical fields. HA's biocompatibility and biodegradability make it an excellent candidate for drug delivery systems, especially in cancer treatment, ophthalmology, and tissue regeneration (Fallacara et al., 2018).
4. Tissue Engineering and Regenerative Medicine
HA derivatives are significant in tissue engineering due to their unique biological roles. They are used in various medical fields, including ophthalmology, articular pathologies, and cosmetic surgery. Their potential in tissue regeneration and wound healing is notable (Abatangelo et al., 2020).
5. Biosynthesis and Molecular Weight Regulation
Research on HA, a form of telluronic acid, focuses on biosynthesis and molecular weight regulation, crucial for its varied biological activities and functions. This regulation impacts HA's application in medicine, cosmetics, and food industries (Qiu et al., 2021).
6. Nanotechnology and Cancer Therapy
HA-based nanomaterials are extensively used in cancer therapy. HA's overexpression in tumor cells makes it an effective platform for targeted chemotherapy and gene therapy, demonstrating its potential in biomedical applications (Kim et al., 2018).
Propiedades
Nombre del producto |
Telluronic acid |
|---|---|
Fórmula molecular |
H2O3Te |
Peso molecular |
177.6 g/mol |
InChI |
InChI=1S/H2O3Te/c1-4(2)3/h4H,(H,1,2,3) |
Clave InChI |
NPTIASHZBHWDSH-UHFFFAOYSA-N |
SMILES canónico |
O[TeH](=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




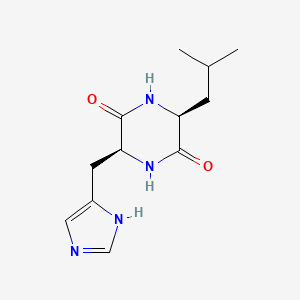
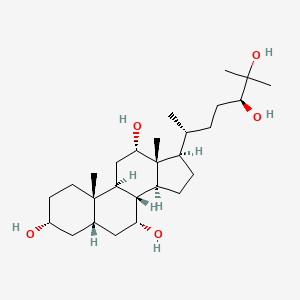
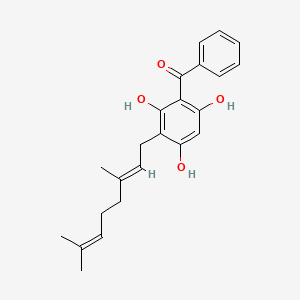

![(1S,2S,14R,18R,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1239799.png)

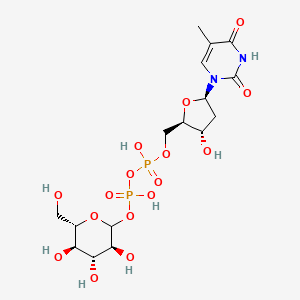
![N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B1239804.png)
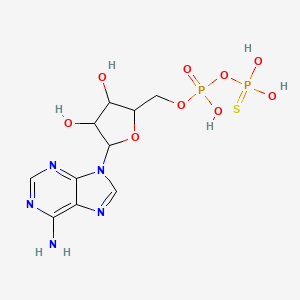
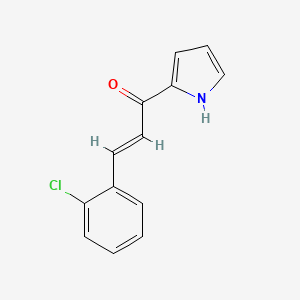
![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)
